Carboprost Methylate

Description

Contextualization of Prostaglandin (B15479496) Analogues as Chemical Entities

Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from arachidonic acid. patsnap.com They act as potent signaling molecules in a wide array of biological processes. Prostaglandin analogues are synthetic compounds designed to mimic the structure and function of natural prostaglandins. wikipedia.org These synthetic variants are pivotal in research as they often exhibit modified properties, such as enhanced stability, receptor selectivity, or altered potency, allowing for more precise investigation of prostaglandin-mediated pathways. tandfonline.comontosight.ai

Evolution of Synthetic Prostaglandin F2α Analogues in Research

The development of synthetic PGF2α analogues has been driven by the need to overcome the rapid metabolism of the natural compound. wikipedia.org A key metabolic pathway for natural prostaglandins is the enzymatic oxidation of the hydroxyl group at the C-15 position. wikipedia.org To address this, researchers introduced a methyl group at the C-15 position, creating a tertiary carbinol. wikipedia.org This structural change prevents enzymatic oxidation, leading to a compound with a longer duration of action while retaining biological activity. wikipedia.org

Carboprost (B24374), or 15-methyl-PGF2α, is a direct result of this strategic modification. wikipedia.org The synthesis of carboprost often starts from the Corey lactone, a key intermediate in prostaglandin synthesis, where a methyl Grignard reagent or trimethylaluminium is used to introduce the C-15 methyl group. wikipedia.org Carboprost methylate is the methyl ester form of carboprost. medkoo.com The development of such analogues has been instrumental in creating more stable and effective compounds for research and therapeutic applications. researchgate.netnih.gov

Current Research Landscape and Significance of this compound

This compound is primarily recognized as a synthetic analogue of PGF2α. patsnap.compatsnap.com Its significance in the research landscape stems from its ability to act as a potent agonist at prostaglandin F receptors. nih.govnih.gov This allows researchers to study the downstream effects of receptor activation in a controlled manner.

In chemical biology, this compound can be used as a chemical probe to investigate the physiological roles of PGF2α signaling pathways. patsnap.com Its mechanism of action involves binding to prostaglandin receptors on the surface of smooth muscle cells, which in turn activates the phospholipase C (PLC) pathway. patsnap.com This leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ions, culminating in smooth muscle contraction. patsnap.compatsnap.com

Furthermore, the development of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous detection of this compound and its active metabolite, carboprost, has been crucial for pharmacokinetic studies. ebi.ac.ukresearchgate.net These studies are essential for understanding the metabolic fate and stability of the compound in biological systems. researchgate.net The esterase inhibitor dichlorvos (B1670471) has been used in such studies to stabilize this compound in blood samples, highlighting the compound's susceptibility to hydrolysis. ebi.ac.ukresearchgate.net

Chemical and Physical Properties of Carboprost and its Methyl Ester

The following table summarizes key chemical and physical properties of carboprost and its methyl ester derivative.

| Property | Carboprost | This compound |

| IUPAC Name | (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid wikipedia.org | methyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl)hept-5-enoate medkoo.com |

| Molecular Formula | C21H36O5 wikipedia.orgnih.gov | C22H38O5 medkoo.com |

| Molecular Weight | 368.51 g/mol wikipedia.orgebi.ac.uk | 382.54 g/mol medkoo.com |

| CAS Number | 35700-23-3 wikipedia.org | 35700-21-1 medkoo.com |

| Synonyms | 15-methyl-PGF2α wikipedia.orgebi.ac.uk | Methyl carboprost, U-36384 medkoo.com |

Research Findings on Prostaglandin Analogue Activity

Research into prostaglandin analogues has revealed key structural features that determine their binding affinity and activity at prostanoid receptors.

| Finding | Significance | Reference |

| C-15 Methylation | Prevents enzymatic oxidation of the C-15 hydroxyl group, increasing the compound's metabolic stability and duration of action. | wikipedia.org |

| C-1 Carboxyl Group | Important for receptor binding and activity. Esterification, as in this compound, can alter the compound's properties and may require in vivo hydrolysis to the active acid form. | researchgate.net |

| Receptor Binding | Synthetic analogues like carboprost bind to prostaglandin F receptors, activating intracellular signaling cascades. | patsnap.comnih.gov |

| Signaling Pathway | Activation of the phospholipase C (PLC) pathway leads to increased intracellular calcium, which is a key event in smooth muscle contraction. | patsnap.com |

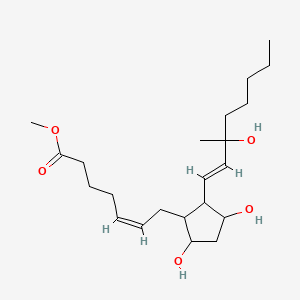

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+ |

InChI Key |

QQCOAAFKJZXJFP-MZIYWGQSSA-N |

Isomeric SMILES |

CCCCCC(C)(/C=C/C1C(CC(C1C/C=C\CCCC(=O)OC)O)O)O |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Pathways of Carboprost Methylate

Historical Context of Carboprost (B24374) Synthesis Methodologies

The synthesis of prostaglandins (B1171923) and their analogues has been a significant area of research in organic chemistry, driven by their potent biological activities. The development of synthetic routes to Carboprost, and by extension its methyl ester, has been marked by several key advancements.

Early Synthetic Approaches and Key Intermediate Compounds

The initial economically viable and scalable synthesis of Carboprost was reported by chemists at the Upjohn Company. google.comgoogle.comgoogle.com A foundational approach to prostaglandin (B15479496) synthesis, which heavily influenced the development of routes to Carboprost, was established by E.J. Corey and his group. This often involved the use of a key intermediate known as the Corey lactone. wikipedia.org In early syntheses of Carboprost, a crucial step was the introduction of the methyl group at the C-15 position. google.comwikipedia.org This was typically achieved by reacting a protected prostaglandin intermediate, often a benzoyl-enone, with a methylating agent such as methylmagnesium bromide or trimethylaluminum (B3029685). google.comgoogle.comwikipedia.orggoogle.com This reaction, however, resulted in a roughly 1:1 mixture of the 15-(R) and 15-(S) methyl epimers, which were challenging to separate at this stage. google.comgoogle.com

Following the methylation, the lactone group in the intermediate was reduced, commonly using diisobutylaluminum hydride (DIBAL-H). google.comgoogle.com The upper side chain was then constructed using a Wittig reaction. google.comgoogleapis.com The resulting epimeric mixture of Carboprost was then esterified, often with diazomethane (B1218177), to yield the corresponding methyl esters. google.comgoogle.comgoogleapis.com

Key intermediates in these early pathways included:

Corey Lactone: A pivotal building block in many prostaglandin syntheses. wikipedia.orgresearchgate.netresearchgate.net

Benzoyl-enone intermediate: The substrate for the C-15 methylation. google.comgoogle.comgoogle.com

15-methylated lactone diols: The product of the methylation and subsequent reduction steps. wikipedia.org

Carboxybutylphosphonium bromide: A reagent used in the Wittig reaction to form the upper side chain. google.comgoogleapis.com

| Intermediate Compound | Role in Synthesis |

| Corey Lactone | Foundational building block |

| Benzoyl-enone | Substrate for C-15 methylation |

| 15-methylated lactone diols | Intermediates after methylation and reduction |

| Carboxybutylphosphonium bromide | Wittig reagent for upper side chain construction |

Patent Landscape and Methodological Advancements

The patent literature reflects the evolution of Carboprost synthesis. An early and significant patent in this area is U.S. Patent 3,728,382, assigned to the Upjohn Company, which describes the synthesis of 15-methylprostaglandins, including Carboprost. wikipedia.orgwikimedia.org This patent outlines the methylation of a prostaglandin intermediate to create the tertiary carbinol at C-15, a key structural feature of Carboprost. wikipedia.org

Subsequent patents have focused on improving the efficiency, scalability, and stereoselectivity of the synthesis. For instance, methods have been developed to enhance the yield of the desired 15-(S) epimer and to improve the separation of the diastereomers. google.com One patent describes a process where the epimeric mixture of Carboprost is esterified with diazomethane, and the resulting methyl ester epimers are then separated by chromatography. google.comgoogleapis.com Another patent details the use of K- or L-selectride for the reduction of a PGE derivative to a PGF derivative, which serves as a valuable intermediate for Carboprost methyl ester synthesis. google.comgoogle.comgoogleapis.com

More recent advancements have introduced novel strategies such as ring-closing metathesis (RCM) using Grubbs catalyst to construct the prostaglandin core. google.comgoogle.comgoogle.com This approach, described in patent specification WO 2011/008756 A1, allows for the synthesis of Carboprost methyl ester from optically pure starting materials, thereby avoiding the formation of the undesired R-epimer. google.comgoogle.comgoogle.com

| Patent/Method | Key Advancement |

| U.S. Patent 3,728,382 | Early synthesis of 15-methylprostaglandins |

| Diazomethane esterification | Enabled chromatographic separation of methyl ester epimers |

| K- or L-selectride reduction | Provided a valuable PGF intermediate |

| Ring-Closing Metathesis (RCM) | Stereoselective synthesis from optically pure materials |

Contemporary Synthetic Methodologies for Carboprost Methylate

Modern synthetic strategies for this compound prioritize stereocontrol and efficient purification to obtain the desired (15S)-isomer in high purity.

Stereoselective Synthesis Techniques and Challenges

A significant challenge in the synthesis of Carboprost and its methyl ester is controlling the stereochemistry at the C-15 position. wikipedia.org Early methods that employed Grignard reagents or trimethylaluminum for methylation of the C-15 ketone resulted in a mixture of diastereomers. google.comwikipedia.org Achieving high stereoselectivity in this step is crucial for an efficient synthesis, as the separation of the 15-(R) and 15-(S) epimers can be difficult. researchgate.net

Contemporary approaches have focused on developing more stereoselective methods. The use of chiral auxiliaries in conjunction with Grignard reagents has been explored to influence the stereochemical outcome of the methylation reaction. google.com Additionally, enzymatic resolution methods have been developed as a tool in prostaglandin synthesis. researchgate.net The development of synthetic routes that start from enantiomerically pure building blocks, such as the RCM approach, has been a significant step forward in avoiding the formation of diastereomeric mixtures altogether. google.comgoogle.com

Despite these advances, achieving high stereoselectivity in the synthesis of highly substituted alkenes, a key feature of prostaglandins, remains a formidable challenge in organic chemistry. researchgate.net The small energy difference between geometric isomers can make their selective synthesis difficult. sci-hub.se

Diastereomer Separation and Purification Strategies

Given that many synthetic routes produce a mixture of the 15-(R) and 15-(S) epimers of Carboprost, effective separation techniques are critical. The separation of these diastereomers has been a significant hurdle. researchgate.net It has been noted that separating the epimers at the methyl ester stage is often more favorable than separating the free acids. google.comgoogle.comgoogle.com

Chromatographic methods are the most common approach for separating the diastereomers of this compound. google.comgoogle.comgoogleapis.com Preparative High-Performance Liquid Chromatography (HPLC) has been successfully employed for this purpose. google.comgoogle.comgoogle.com The choice of the stationary phase and the mobile phase is crucial for achieving good separation. Normal-phase chromatography using a chiral stationary phase, such as amylose-based columns (e.g., Chiralpak AD-H), has been shown to be effective in separating the (R)- and (S)-carboprost diastereomers. researchgate.net The mobile phase often consists of a mixture of alkanes (like heptane (B126788) or hexane) and alcohols (such as ethanol (B145695) or isopropanol). google.com

Mechanistic Studies of Methylation at C-15 Position

The methylation at the C-15 position is a pivotal step in the synthesis of Carboprost. This reaction involves the nucleophilic addition of a methyl group to a ketone. The use of organometallic reagents like methylmagnesium bromide (a Grignard reagent) or trimethylaluminum is common. google.comgoogle.comwikipedia.org The mechanism of the Grignard reaction involves the formation of a new carbon-carbon bond through the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.

The lack of stereoselectivity in the absence of a directing group or chiral influence is due to the two faces of the planar ketone being almost equally accessible to the incoming nucleophile. This results in the formation of both the (R) and (S) alcohol products. google.com Research into achieving higher stereoselectivity has focused on the use of chiral ligands or auxiliaries that can coordinate to the metal center of the organometallic reagent and create a chiral environment, thereby favoring attack from one face of the ketone over the other. google.com

Novel Esterification Methods for Specific Isomeric Forms (e.g., 5E-isomer-free methyl ester)

The synthesis of this compound often contends with the formation of various isomers, particularly the 5E-isomer, which can be challenging to separate from the desired 5Z-isomer. To address this, recent research has focused on developing stereoselective synthesis and esterification methods. A notable advancement is the development of a 5(E)-isomer-free synthesis of this compound, which utilizes a macrocyclic lactone strategy. tandfonline.com This approach starts from a modified Corey lactone that is already free of the 5(E)-isomer, ensuring that this unwanted isomer is not carried through the synthetic pathway. tandfonline.com

Historically, the esterification of the carboprost epimeric mixture was performed using diazomethane. univie.ac.at However, this method is considered less scalable for industrial production. nih.govarvojournals.org More recent and efficient methods have replaced diazomethane with reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate in acetone. nih.govarvojournals.orgslideshare.net These improved esterification protocols have been shown to increase the yield of the this compound epimers from the protected enone intermediate, with reported yields rising from 55% to 75%. nih.govarvojournals.orgslideshare.net

Furthermore, synthetic routes have been optimized to reduce the formation of other undesired isomers. For instance, lowering the temperature of the Wittig reaction from 20°C to a range of -25 to -10°C has been shown to decrease the formation of the undesired trans epimer from 6-8% to just 3%. slideshare.net The separation of the final methyl ester epimers is typically accomplished through chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) or gravity silica (B1680970) gel chromatography. nih.govslideshare.net

Chemical Stability and Degradation Profiling of this compound

The chemical stability of this compound is a critical factor, particularly concerning its storage and formulation. The molecule is susceptible to degradation under certain conditions, most notably in acidic environments. researchgate.netresearchgate.netnih.gov The primary degradation pathways involve reactions centered around the C-15 position, which features a tertiary allylic hydroxyl group. researchgate.netresearchgate.netnih.gov The stability of the related compound, Carboprost tromethamine salt, has been shown to increase significantly as the pH rises from 7.3 to 9.1 and higher. researchgate.net Studies concluded that at a pH of 9.55, the compound can be stored at 37°C for at least a year with minimal degradation (less than 3-4%). researchgate.net

Under chemical stress, particularly acidic conditions, this compound undergoes two primary degradation reactions: epimerization and dehydration. researchgate.netresearchgate.netnih.gov Both of these reactions occur at the tertiary allylic hydroxyl group at the C-15 position. researchgate.netresearchgate.netnih.gov

Epimerization involves the inversion of the stereochemical configuration at C-15. The 15(S) configuration is the desired, biologically active form (as Carboprost), while the 15(R) epimer is considered an impurity. Treatment of 15-methyl-PGF2α methyl ester epimers with acetic acid has been shown to readily and cleanly epimerize the sample into an equal 1:1 mixture of the (15R) and (15S) epimers. researchgate.net This acid-catalyzed epimerization is a significant pathway for the loss of the active stereoisomer. caymanchem.com

Dehydration is the second major pathway, involving the elimination of the C-15 hydroxyl group to form new double bonds. This leads to the formation of triene degradation products. researchgate.net The specific products formed can vary depending on the solvent and the precise acidic conditions employed. researchgate.net

The degradation of this compound under various acidic conditions has been studied, leading to the isolation and characterization of several degradation products using techniques like HPLC and mass spectrometry. researchgate.netresearchgate.netnih.gov

A key study on the acid-catalyzed degradation of the methyl ester of 15(R)-15-methyl-prostaglandin F2α (a stereoisomer of this compound) identified distinct products based on the reaction medium: researchgate.net

In acidified acetonitrile: The main product was identified as methyl 9α,11α-dihydroxy-15-methylprosta-5(Z),13,15-trienoate (3b), a result of dehydration. researchgate.net

In acidified methanol (B129727): Treatment led to the formation of methoxy (B1213986) derivatives, including methyl 15(R,S)-9α,11α-dihydroxy-15-methoxy-15-methylprosta-5(Z),13(E)-dienoate (4b, 5b) and methyl 13(R,S)-9α,11α-dihydroxy-13-methoxy-15-methylprosta-5(Z),14(E,Z)-dienoate (6b). researchgate.net

In acidified aqueous 1,2-dimethoxyethane: A mixture of reactions occurred, yielding the 15(S) epimer (1b) via epimerization, the dehydration product (3b), and a solvolysis product, methyl 13(R,S)-9α,11α,13-trihydroxy-15-methylprosta-5(Z),14(E,Z)-dienoate (9b). researchgate.net

These findings highlight the complex degradation profile of this compound under chemical stress.

Table 1: Identified Degradation Products of this compound Isomers under Acidic Stress

| Condition | Product Name | Degradation Pathway |

|---|---|---|

| Acidified Acetonitrile | methyl 9α,11α-dihydroxy-15-methylprosta-5(Z),13,15-trienoate | Dehydration |

| Acidified Methanol | methyl 15(R,S)-9α,11α-dihydroxy-15-methoxy-15-methylprosta-5(Z),13(E)-dienoate | Solvolysis/Addition |

| Acidified Methanol | methyl 13(R,S)-9α,11α-dihydroxy-13-methoxy-15-methylprosta-5(Z),14(E,Z)-dienoate | Solvolysis/Addition |

| Acidified Aqueous 1,2-Dimethoxyethane | 15(S)-epimer of the starting material | Epimerization |

| Acidified Aqueous 1,2-Dimethoxyethane | methyl 13(R,S)-9α,11α,13-trihydroxy-15-methylprosta-5(Z),14(E,Z)-dienoate | Solvolysis |

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of Carboprost and other prostaglandins is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, improving stability, and reducing side effects. slideshare.net This involves systematic structural modifications to the prostaglandin scaffold to modulate receptor binding and metabolic susceptibility. arvojournals.orgnih.gov

The development of Carboprost itself was an early success in rational drug design. Natural prostaglandins like PGF2α are rapidly deactivated in the body by enzymatic oxidation of the C-15 hydroxyl group to a ketone. wikipedia.org The primary design principle behind Carboprost was the methylation of this C-15 position. The resulting tertiary alcohol is resistant to this oxidation, leading to a longer duration of action and greater potency. wikipedia.orgdrreddys.ca

Building on this, further modifications have been explored to create new analogues with tailored properties:

Omega (ω) Chain Modification: A significant focus has been on altering the ω-chain (from C-13 to C-20). tandfonline.com Replacing part of this aliphatic chain with a benzene (B151609) ring, as seen in 17-phenyl-18,19,20-trinor PGF2α analogues like Latanoprost, can significantly improve the therapeutic index by separating desired effects from side effects. arvojournals.orgnih.gov

C-16 Substitution: Introducing substituents at the C-16 position, such as in 16,16-dimethyl or 16-methoxy-16-methyl prostaglandin analogues, has been shown to markedly increase the ratio of specific activities (like gastric antisecretory effects) to general side effects (like diarrhea). tandfonline.comnih.gov

Saturation of Double Bonds: The saturation of the C-13/C-14 double bond to create 13,14-dihydro analogues can lead to improved chemical stability without sacrificing desired biological activity. arvojournals.org

Receptor Selectivity: The ultimate goal of these modifications is often to achieve greater selectivity for specific prostaglandin receptor subtypes (e.g., FP, EP1, EP3). nih.govnih.gov For example, some 13-dehydro analogues show potent desired luteolytic activity while having markedly diminished smooth muscle activity, suggesting that the receptors governing these two effects have different structural requirements. nih.gov

Table 2: Key Principles in the Rational Design of Prostaglandin Analogues

| Structural Modification | Principle/Goal | Example Effect |

|---|---|---|

| Methylation at C-15 | Block metabolic oxidation | Increased potency and duration of action (Carboprost) |

| Aromatic ring on ω-chain | Improve therapeutic index | Enhanced receptor selectivity (Latanoprost) |

| Substitution at C-16 | Dissociate desired effects from side effects | Increased ratio of antisecretory to diarrheogenic action |

| Saturation of C=C bonds | Increase chemical stability | Creation of more stable 13,14-dihydro analogues |

The creation of novel prostaglandin analogues relies on flexible and efficient synthetic strategies that allow for the introduction of diverse structural motifs. While adaptations of the classic Corey synthesis are still used, a number of modern synthetic methodologies have been developed to streamline the production of these complex molecules. tandfonline.comresearchgate.net

One powerful strategy involves late-stage coupling of the prostaglandin core with a fully functionalized side chain using a cross-metathesis (CM) reaction. univie.ac.at This approach avoids potentially problematic diastereoselective reductions late in the synthesis and allows for modular assembly of different analogues. univie.ac.at Other olefination reactions, such as the Julia-Kocienski olefination, are also employed to construct the carbon skeleton by linking key fragments. univie.ac.at

More recently, organocatalysis has emerged as a concise and powerful tool. For example, an organocatalytic aldol (B89426) reaction has been used to convert simple starting materials into a key bicyclic enal intermediate. researchgate.net This versatile building block can then be elaborated in just a few steps to produce complex analogues like Latanoprost and Bimatoprost, significantly shortening the synthetic sequence compared to traditional routes. researchgate.net

Furthermore, practicability-oriented strategies are being developed for large-scale synthesis. One such approach constructs the five-membered ring of the prostaglandin core using a Zhang enyne cycloisomerization, while the crucial C-15 stereocenter is installed via an asymmetric hydrogenation method, achieving high yields and excellent enantioselectivity. researchgate.net These advanced strategies provide efficient and scalable access to a wide range of prostaglandin analogues for further biological investigation. researchgate.netrsc.org

Mechanistic Elucidation of Carboprost Methylate Action at a Molecular Level

Prostaglandin (B15479496) Receptor Binding and Activation Kinetics

The initiation of carboprost (B24374) methylate's action is its binding to and activation of specific G-protein coupled receptors (GPCRs), primarily the prostaglandin F2-alpha receptor, also known as the FP receptor. nih.govnih.gov

Ligand-Receptor Interaction Dynamics and Affinity Profiling

Structural and functional studies have revealed detailed insights into the interaction between carboprost and the FP receptor. Upon binding, carboprost adopts a characteristic L-shaped conformation within the orthosteric binding pocket of the receptor. nih.govresearchgate.net This pocket is comprised of three distinct sub-pockets that accommodate the different parts of the carboprost molecule: the α-chain, the ω-chain, and the F-ring. nih.gov

The binding is stabilized by a series of specific molecular interactions between the ligand and amino acid residues of the receptor. nih.gov The carboxyl group of the α-chain forms hydrogen bonds and salt bridges, while the ω-chain is stabilized by hydrophobic interactions. nih.gov The hydroxyl groups on the F-ring engage in hydrophilic interactions. nih.gov Mutagenesis studies have confirmed that altering these specific residues can significantly impact the binding affinity and efficacy of carboprost. nih.gov

| Carboprost Moiety | Interaction Type | Interacting Receptor Residues |

|---|---|---|

| α-chain (1-carboxyl) | Hydrogen Bonds / Salt Bridges | Y922.65, T184ECL2, R2917.40 |

| ω-chain | Hydrophobic Interactions | M1153.32, F18745.51, F2055.41, W2626.48, F2656.51, L2907.39 |

| ω-chain (15-hydroxyl) | Hydrogen Bonds | Q2977.46 |

| F-ring (9- and 11-hydroxyls) | Hydrophilic Interactions | H812.54, S331.39, T2947.43 |

Data sourced from structural analysis of the FP receptor. nih.gov

Receptor Subtype Selectivity and Agonist Properties

Carboprost acts as a potent agonist at the FP receptor. nih.gov An agonist is a substance that binds to a receptor and triggers a response. The pharmacological profile of carboprost is similar to the endogenous ligand PGF2α, but it induces a significantly stronger contractile response. nih.gov

While carboprost primarily targets the FP receptor, it is not entirely specific. It exhibits a degree of cross-reactivity with other prostaglandin receptors, notably the prostaglandin E receptor subtype EP3. nih.gov This off-target activation is responsible for some of the side effects associated with the compound. nih.gov Studies have shown that carboprost possesses an approximately 10-fold selectivity for the FP receptor over the EP3 receptor. nih.gov This level of selectivity means that at higher concentrations, the drug can produce significant effects at the EP3 receptor subtype. nih.govpharmacologyeducation.org

| Receptor Target | Activity | Relative Selectivity |

|---|---|---|

| FP Receptor (Prostaglandin F2α) | Primary Agonist | ~10-fold higher than EP3 |

| EP3 Receptor (Prostaglandin E) | Off-target Agonist | Lower affinity |

Data based on NanoBiT assays comparing receptor activation. nih.gov

Intracellular Signaling Cascades Initiated by Carboprost Methylate

The binding of this compound to the FP receptor initiates a conformational change in the receptor, which in turn activates an associated intracellular G-protein, specifically of the Gq subtype. patsnap.comnih.gov This activation is the first step in a signal transduction pathway that translates the extracellular signal (ligand binding) into an intracellular response.

Activation of Phospholipase C (PLC) Signaling Pathway

Once activated, the Gq protein stimulates the membrane-bound enzyme Phospholipase C (PLC). patsnap.com PLC is a crucial enzyme in cellular signaling, responsible for cleaving specific membrane phospholipids. patsnap.com

Generation of Second Messengers: Inositol (B14025) Triphosphate (IP3) and Diacylglycerol (DAG)

The primary substrate for activated PLC is phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. patsnap.com PLC hydrolyzes PIP2 into two distinct second messenger molecules: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov These molecules then propagate the signal within the cell by targeting different downstream effectors. patsnap.comnih.gov

Regulation of Intracellular Calcium Ion Mobilization

IP3 is a small, water-soluble molecule that diffuses from the cell membrane into the cytoplasm. patsnap.com Its primary role is to bind to and open IP3-gated calcium channels located on the membrane of the sarcoplasmic reticulum, which is the main intracellular storage site for calcium ions (Ca²⁺). patsnap.compatsnap.com The opening of these channels leads to a rapid release of stored Ca²⁺ into the cytoplasm, causing a sharp increase in the intracellular calcium concentration. patsnap.compatsnap.comwho.int This elevation in cytosolic calcium is a critical trigger for smooth muscle contraction, as Ca²⁺ ions bind to the protein calmodulin, which then activates myosin light-chain kinase, leading to the interaction of actin and myosin filaments. patsnap.com

Activation of Myosin Light-Chain Kinase (MLCK) and Downstream Events

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), exerts its contractile effect on smooth muscle through a well-defined intracellular signaling cascade that culminates in the activation of Myosin Light-Chain Kinase (MLCK). patsnap.com The binding of this compound to specific G-protein coupled prostaglandin F receptors on the surface of smooth muscle cells initiates this process. patsnap.comnih.govpatsnap.com This receptor activation triggers the stimulation of the enzyme phospholipase C (PLC). patsnap.com

Activated PLC hydrolyzes the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses through the cytoplasm and binds to receptors on the sarcoplasmic reticulum, an intracellular calcium store, prompting the release of calcium ions (Ca²⁺) into the cytoplasm. patsnap.com The resulting sharp increase in intracellular Ca²⁺ concentration is the pivotal event for muscle contraction. patsnap.compatsnap.com

The elevated cytosolic Ca²⁺ binds to the calcium-binding protein calmodulin. patsnap.comcvphysiology.com This Ca²⁺-calmodulin complex then activates Myosin Light-Chain Kinase (MLCK). patsnap.comcvphysiology.comnih.gov The primary function of activated MLCK is to phosphorylate the regulatory light chains of myosin, the motor protein in muscle cells. patsnap.comnih.gov This phosphorylation event is a critical regulatory step that allows the myosin heads to interact with actin filaments, initiating cross-bridge cycling and ultimately resulting in smooth muscle contraction. patsnap.comcvphysiology.com Concurrently, the other second messenger, DAG, activates protein kinase C (PKC), which can further enhance the contractile response by increasing the calcium sensitivity of the contractile apparatus, contributing to sustained contractions. patsnap.com

Investigations into Smooth Muscle Contractile Mechanisms

Studies on Uterine Myometrial Contractility in In Vitro Models

The effects of carboprost on uterine myometrial contractility have been quantitatively assessed in vitro using isolated muscle strips from pregnant women. These studies provide direct evidence of its potent uterotonic activity and allow for comparison with other agents.

Table 1: Comparative Motility Index of Uterotonic Agents on In Vitro Human Myometrial Strips

| Agent | Mean Motility Index (√g·contractions/10 min) | Source |

|---|---|---|

| Oxytocin (B344502) | 5.10 | nih.gov |

| Ergonovine | 3.46 | nih.gov |

| Carboprost (as PGF2α) | 2.64 | nih.gov |

| Carboprost (alone) | 1.88 | nih.gov |

| Misoprostol (B33685) | 2.52 | nih.gov |

Mechanisms of Vascular Smooth Muscle Contraction (Vasoconstriction)

This compound induces vasoconstriction by directly stimulating the smooth muscle cells within blood vessel walls. patsnap.comdrugbank.com This action is a contributing factor to the observed increases in blood pressure in some cases. nih.govdrugbank.comnih.gov The underlying molecular mechanism is consistent with its action in other smooth muscle tissues.

Upon binding to prostaglandin receptors on vascular smooth muscle cells, carboprost initiates the PLC-IP3-Ca²⁺ signaling pathway. patsnap.com The subsequent increase in intracellular calcium activates the Ca²⁺-calmodulin-MLCK cascade, leading to the phosphorylation of myosin light chains. cvphysiology.com This biochemical change facilitates the interaction between actin and myosin, resulting in the contraction of the vascular smooth muscle cells and a narrowing of the blood vessel lumen. cvphysiology.com

Bronchial Smooth Muscle Responses and Pathways

The administration of this compound can lead to the contraction of smooth muscle in the respiratory tract, resulting in bronchoconstriction. patsnap.comtaylorandfrancis.com This effect is mediated by the same fundamental pathways active in other smooth muscle types. Airway smooth muscle cells possess receptors that, when activated by bronchoconstrictor agents, couple to G proteins and stimulate the release of intracellular calcium. bohrium.com Carboprost acts as such an agent, binding to its receptors on bronchial smooth muscle and triggering the signaling cascade that elevates intracellular Ca²⁺. This, in turn, activates MLCK, leading to muscle contraction and a reduction in airway caliber. patsnap.commdpi.com

Gastrointestinal Smooth Muscle Modulation

This compound is known to stimulate the smooth muscle of the gastrointestinal (GI) tract. drugbank.comnih.gov This stimulatory action increases gut motility and is the direct cause of common side effects such as nausea, vomiting, and diarrhea. drugbank.compatsnap.com The regulation of GI motility involves coordinated contractions of smooth muscle layers, which are initiated by spontaneous electrical activity and modulated by neurotransmitters and hormones. nih.gov A primary mechanism for initiating this contraction is the entry of Ca²⁺ into the smooth muscle cells through voltage-dependent calcium channels, which raises intracellular calcium levels. nih.gov Carboprost enhances this process by binding to prostaglandin receptors on GI smooth muscle cells, which, via the PLC-IP3 pathway, further increases the availability of intracellular Ca²⁺, leading to heightened contractility. patsnap.comnih.gov

Comparative Mechanistic Analysis with Endogenous Prostaglandins (B1171923)

This compound is a synthetic structural analogue of the naturally occurring Prostaglandin F2α (PGF2α). patsnap.comnih.gov While it mimics the mechanism of action of endogenous PGF2α, a key structural modification confers significantly different pharmacological properties. patsnap.comwikipedia.org The primary difference is the methylation at the C-15 position of the molecule, making it 15-methyl-PGF2α. wikipedia.org

Endogenous prostaglandins like PGF2α are rapidly metabolized and deactivated in the body, primarily through enzymatic oxidation of the C-15 hydroxyl group to a ketone. wikipedia.org This rapid degradation limits the duration and intensity of their physiological effects. The methyl group in carboprost sterically hinders this enzymatic oxidation, rendering the molecule resistant to this primary metabolic deactivation pathway. wikipedia.org

Consequently, while the fundamental mechanism of action—binding to the prostaglandin F receptor and activating the PLC-IP3-Ca²⁺-MLCK pathway—is identical to that of endogenous PGF2α, this compound exhibits a more potent and sustained contractile effect. patsnap.compatsnap.com This enhanced stability and prolonged half-life are what make it a clinically effective uterotonic agent.

Differential Potency and Duration of Action in Preclinical Models

The structural modification of this compound at the C-15 position is crucial for its enhanced pharmacodynamic profile. This methylation prevents the enzymatic oxidation of the 15-hydroxyl group, a primary pathway for the rapid inactivation of natural prostaglandins like PGF2α. nih.gov This metabolic stability is the foundation for its increased potency and extended duration of action observed in preclinical settings.

In vivo studies on the human myometrium during early pregnancy have demonstrated that this compound is approximately 10 to 20 times more potent than the naturally occurring PGF2α (dinoprost) on a microgram-for-microgram basis. nih.gov While direct comparative studies providing EC50 values in isolated uterine tissue are limited, data from various preclinical models consistently support the superior potency of carboprost. For instance, studies on isolated non-pregnant rat uterus have established EC50 values for PGF2α and other synthetic analogs, providing a baseline for its activity. Although this specific study did not include carboprost, the established potency of PGF2α highlights the significant enhancement conferred by the 15-methyl group.

The duration of action of this compound is also significantly longer than that of PGF2α. The resistance to metabolic degradation ensures that the compound remains active at its receptor for a more extended period, leading to sustained uterine contractions. This prolonged effect is a key feature of its clinical utility.

| Compound | Preclinical Model | Potency Measurement (EC50) | Relative Potency vs. PGF2α |

|---|---|---|---|

| This compound (15-methyl-PGF2α) | Human Myometrium (in vivo) | Not Reported | ~10-20 times higher nih.gov |

| Dinoprost (PGF2α) | Isolated Rat Uterus | 52 ± 11 nM nih.gov | 1 (Reference) |

| Latanoprost acid | Isolated Rat Uterus | 2.7 ± 0.08 nM nih.gov | ~19 times higher |

| Travoprost (B1681362) acid | Isolated Rat Uterus | 1.3 ± 0.07 nM nih.gov | ~40 times higher |

| Cloprostenol | Isolated Rat Uterus | 0.73 ± 0.01 nM nih.gov | ~71 times higher |

Comparative Receptor Binding Affinity Studies

The pharmacological activity of this compound is defined by its interaction with the family of prostanoid receptors. Its primary target is the FP receptor, but its clinical effects and side-effect profile are influenced by its binding to other related receptors, most notably the prostaglandin E receptor subtype EP3. nih.gov

Recent advanced structural and functional studies, such as NanoBiT-based G protein activation assays, have provided detailed insights into the selectivity of carboprost. These studies confirm that carboprost is a potent agonist at the human FP receptor. However, it also demonstrates significant activity at the EP3 receptor, which contributes to some of its systemic effects. The research indicates that carboprost possesses approximately a 10-fold selectivity for the FP receptor over the EP3 receptor. nih.gov This is consistent with the selectivity profile of the endogenous ligand, PGF2α. nih.gov

The binding affinity for other prostanoid receptors (EP1, EP2, EP4, DP, IP, and TP) is considerably lower, indicating that the primary molecular actions of carboprost are mediated through FP and, to a lesser extent, EP3 receptors. For comparison, other synthetic PGF2α analogs, such as latanoprost, exhibit a much higher selectivity for the FP receptor, with over 2000-fold selectivity against the EP3 receptor. nih.gov This difference in receptor affinity and selectivity at a molecular level explains the distinct pharmacological profiles of these related compounds.

| Compound | Receptor | Assay Type | Potency (EC50) | Selectivity (FP vs. EP3) |

|---|---|---|---|---|

| Carboprost | FP Receptor | NanoBiT G-protein Activation Assay nih.gov | Similar to EP3 receptor nih.gov | ~10-fold nih.gov |

| EP3 Receptor | Similar to FP receptor nih.gov | |||

| PGF2α (Dinoprost) | FP Receptor | NanoBiT G-protein Activation Assay nih.gov | Data not available in direct comparison | ~10-fold nih.gov |

| EP3 Receptor | Data not available in direct comparison | |||

| Latanoprost-FA | FP Receptor | NanoBiT G-protein Activation Assay nih.gov | ~1000-fold higher than at EP3 nih.gov | >2000-fold nih.gov |

| EP3 Receptor | ~1000-fold lower than at FP nih.gov |

Preclinical Pharmacological Characterization of Carboprost Methylate

In Vitro Pharmacological Profiling

Assessment of Tissue-Specific Responses using Isolated Organ Preparations (e.g., myometrial strips)

The in vitro effects of carboprost (B24374), the active metabolite of carboprost methylate, have been evaluated on isolated myometrial strips to characterize its tissue-specific contractile responses. In studies using myometrial tissue obtained from women undergoing cesarean delivery, carboprost demonstrated the ability to induce contractions. nih.govnih.gov

One study compared the contractile efficacy of several uterotonic agents on human myometrial strips. nih.gov The motility index, a measure of contractility, was assessed for oxytocin (B344502), ergonovine, and carboprost. In myometrial strips not pre-exposed to oxytocin, oxytocin itself was found to be the most effective of the uterotonics tested. nih.gov However, in myometrium pretreated with oxytocin, a synergistic response was observed when oxytocin was combined with either ergonovine or carboprost, resulting in a superior contractile response compared to oxytocin alone. nih.gov

Another investigation involving myometrial strips from both laboring and non-laboring women also highlighted the contractile properties of prostaglandin (B15479496) F2α (PGF2α), of which carboprost is a synthetic analogue. nih.gov While oxytocin generally induced the most potent contractions, the responses to PGF2α were consistent and not significantly affected by whether the tissue was from a laboring or non-laboring uterus, or by prior exposure to oxytocin. nih.gov This suggests a reliable contractile effect of the prostaglandin class of compounds on the myometrium.

Table 1: In Vitro Contractile Effects of Uterotonics on Human Myometrial Strips

| Uterotonic Agent | Key Findings |

| Carboprost | Induces myometrial contractions. nih.govnih.gov |

| Shows a synergistic contractile response with oxytocin in oxytocin-pretreated tissue. nih.gov | |

| Prostaglandin F2α (Carboprost is an analogue) | Contractile response is not significantly affected by labor status or prior oxytocin exposure. nih.gov |

| Oxytocin | Most potent uterotonic in non-pretreated myometrium. nih.govnih.gov |

| Effect is attenuated in oxytocin-pretreated tissue (desensitization). nih.gov | |

| Ergonovine | Induces myometrial contractions. nih.gov |

| Shows a synergistic contractile response with oxytocin in oxytocin-pretreated tissue. nih.gov |

Exploration of Effects on Cellular Functions (e.g., platelet aggregation studies)

A study investigating the effects of desmopressin (B549326) (DDAVP), misoprostol (B33685), and carboprost on platelet aggregability in mice with traumatic brain injury (TBI) and pre-treated with aspirin (B1665792) (ASA) found that carboprost did not significantly alter platelet aggregability. nih.gov This research suggests that under these specific experimental conditions, carboprost did not consistently improve platelet function that had been inhibited by aspirin. nih.gov

In Vivo Animal Pharmacokinetic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species (e.g., beagle dogs, Rhesus monkeys)

The pharmacokinetic profile of this compound and its active metabolite, carboprost, has been investigated in animal models such as beagle dogs and Rhesus monkeys.

In a study involving beagle dogs, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of this compound and carboprost in plasma. nih.gov This method was successfully applied to a pharmacokinetic study following the intravaginal administration of a this compound suppository. nih.gov The study highlighted the importance of using an esterase inhibitor, dichlorvos (B1670471), to stabilize this compound in blood samples to prevent its ex vivo degradation. nih.govresearchgate.net

Pharmacokinetic studies in Rhesus monkeys following intravenous administration of carboprost showed an initial rapid disappearance from plasma, with a half-life of approximately one minute. drreddys.ca This is in contrast to the even faster clearance of prostaglandin F2α, which has a half-life of 20 to 30 seconds. drreddys.ca After the initial rapid phase, the disappearance of carboprost from the plasma slowed considerably, indicating more sustained levels in circulation. drreddys.ca

Metabolic Pathways and Identification of Metabolites (e.g., Carboprost as active metabolite)

This compound is a prodrug that undergoes metabolic conversion to its active form, carboprost. nih.govresearchgate.net The primary metabolic pathway involves the hydrolysis of the methyl ester group of this compound to yield carboprost. This conversion is facilitated by esterases present in the body. nih.govresearchgate.net

The structural modification of carboprost, specifically the methylation at the C-15 position, is designed to block the initial step of metabolic degradation that naturally occurring prostaglandins (B1171923) undergo. drreddys.cawikipedia.org This modification leads to a longer duration of action compared to its parent compound, prostaglandin F2α. drreddys.ca Further metabolism of carboprost would likely follow the known pathways for prostaglandin degradation, which include oxidation and beta-oxidation.

Prodrug-to-Active Metabolite Conversion Dynamics in Animal Plasma

The conversion of this compound to its active metabolite, carboprost, is a critical aspect of its pharmacokinetic profile. In vivo studies in beagle dogs have demonstrated this conversion following intravaginal administration. nih.govresearchgate.net The use of specific analytical methods has allowed for the simultaneous measurement of both the prodrug and the active metabolite in plasma, enabling the characterization of the conversion dynamics. nih.gov

The rapid hydrolysis of the ester in vivo is anticipated, leading to the systemic availability of the pharmacologically active carboprost. The stability of this compound in plasma ex vivo is low due to esterase activity, necessitating the use of inhibitors during sample collection and analysis to accurately measure the concentrations of both the prodrug and the active metabolite. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of Carboprost in Non-Human Species

| Species | Route of Administration | Key Pharmacokinetic Findings | Reference |

| Beagle Dog | Intravaginal (this compound) | This compound is absorbed and converted to its active metabolite, carboprost. | nih.govresearchgate.net |

| Rhesus Monkey | Intravenous (Carboprost) | Initial disappearance half-life of approximately one minute. | drreddys.ca |

| Slower plasma clearance compared to prostaglandin F2α. | drreddys.ca |

Non-Uterine Systemic Pharmacological Effects in Animal Models

The preclinical evaluation of this compound, a synthetic analog of prostaglandin F2α, has extended beyond its primary uterotonic effects to characterize its influence on various other physiological systems in animal models. These investigations have provided a broader understanding of its pharmacological profile.

In preclinical studies, carboprost has demonstrated an ability to influence gastric function. Research in canine models has shown that carboprost administration leads to an inhibition of gastric secretions. This effect is consistent with the known actions of certain prostaglandins on the gastrointestinal tract.

Table 1: Effect of Carboprost on Gastric Secretion in Animal Models

| Animal Model | Finding |

|---|---|

| Dog | Inhibited gastric secretions |

The effects of carboprost on the cardiovascular and renal systems have been a subject of investigation in various animal models.

Cardiovascular Effects: In laboratory animals, the administration of large doses of carboprost tromethamine has been shown to induce an increase in blood pressure. nih.govmedsafe.govt.nz This hypertensive effect is believed to be a result of the contraction of vascular smooth muscle. nih.govmedsafe.govt.nz Further studies in anesthetized, pentolinium-treated rats demonstrated that carboprost was more potent than its parent compound, prostaglandin F2α, in altering relative blood pressure.

Renal System Responses: While direct studies on the renal effects of this compound are limited, research on closely related prostaglandin F2α analogs provides insight into potential impacts. For instance, studies on 8-epi-prostaglandin F2α in rats have revealed significant effects on renal hemodynamics. Intrarenal arterial infusion of this compound resulted in dose-dependent decreases in both the glomerular filtration rate (GFR) and renal plasma flow. nih.gov Micropuncture analyses indicated that these changes were primarily due to an increase in the resistance of the afferent arteriole, which leads into the glomerulus. nih.gov At the highest doses administered, renal function ceased entirely. nih.gov These findings are significant as renal ischemia-reperfusion injury has been shown to increase the urinary excretion of such compounds. nih.gov The product information for carboprost tromethamine advises cautious use in patients with a history of renal disease, which aligns with these preclinical observations. drreddys.cafda.gov

Table 2: Cardiovascular and Renal Effects of Carboprost and Related Prostaglandins in Animal Models

| System | Animal Model | Finding |

|---|---|---|

| Cardiovascular | Laboratory Animals (General) | Large doses can increase blood pressure, likely due to vascular smooth muscle contraction. nih.govmedsafe.govt.nz |

| Cardiovascular | Anesthetized, Pentolinium-Treated Rat | More potent than prostaglandin F2α in altering relative blood pressure. |

| Renal | Rat (8-epi-prostaglandin F2α) | Dose-dependent reduction in Glomerular Filtration Rate (GFR) and renal plasma flow. nih.gov |

| Renal | Rat (8-epi-prostaglandin F2α) | Increased afferent arteriolar resistance. nih.gov |

Carboprost has been observed to exert effects on body temperature regulation in animal models, with some seemingly contradictory findings across species. In laboratory animals generally, carboprost tromethamine has been reported to have the potential to elevate body temperature. nih.govmedsafe.govt.nz This pyretic effect is thought to be mediated by the compound's influence on hypothalamic thermoregulation.

In contrast, a study in Rhesus monkeys demonstrated a hypothermic effect. Administration of carboprost resulted in a dose-dependent decrease in body temperature.

Table 3: Thermoregulatory Effects of Carboprost in Animal Models

| Animal Model | Finding |

|---|---|

| Laboratory Animals (General) | Can elevate body temperature, potentially via an effect on hypothalamic thermoregulation. nih.govmedsafe.govt.nzdrreddys.ca |

| Rhesus Monkey | Lowered body temperature by 0.5°C to 1.5°C for a duration of 4 to 5 hours. |

Long-term studies in animal models have revealed that prostaglandins of the E and F series, which includes carboprost, can induce the proliferation of bone. nih.govdrugbank.comnih.gov This effect was observed in studies where animals were administered high doses of these prostaglandins over several weeks. nih.govdrugbank.comnih.gov Similar bone changes have also been noted in human neonates who received prolonged treatment with prostaglandin E1. nih.govdrugbank.comnih.gov However, there is no evidence to suggest that short-term administration of carboprost results in similar bone effects. nih.govdrugbank.comnih.gov

Table 4: Long-Term Bone Effects of Prostaglandins (E and F Series) in Animal Studies

| Study Duration | Dosing | Finding |

|---|---|---|

| Several weeks | High doses | Induced proliferation of bone. nih.govdrreddys.cadrugbank.comnih.gov |

Structure Activity Relationship Sar Studies of Carboprost Methylate and Its Analogues

Influence of the 15-Methyl Substitution on Biological Activity and Stability

A key modification in carboprost (B24374) is the methylation at the C-15 position. wikipedia.org This seemingly minor addition has profound effects on the molecule's biological activity and metabolic fate.

The stereochemistry at the C-15 position is a critical determinant of a prostaglandin's biological activity. researchgate.net Natural prostaglandins (B1171923) possess a hydroxyl group at C-15 in the S-configuration, which is crucial for their potent biological effects. researchgate.netacs.org The introduction of a methyl group at this position creates a tertiary carbinol and gives rise to two possible epimers: (15S)-15-methyl and (15R)-15-methyl.

Research has shown that the (15S) epimer of methylated prostaglandins generally retains higher biological activity compared to its (15R) counterpart. For instance, (15S)-15-methyl PGE2 is a potent stimulant of both hepatic and renal erythropoietin production. ebm-journal.org In contrast, the (15R) epimer of PGE2 is significantly less potent than the natural (15S) stereoisomer in most biological assays. caymanchem.com For example, a dose of 1.0 mg of 15(R)-PGE2 only inhibited fertility in hamsters by 17%, whereas 0.20 mg of PGE2 (the 15S form) resulted in 100% inhibition. caymanchem.com

However, there are exceptions where the R-configuration at C-15 confers potent and selective activity. For example, 15(R)-methyl-PGD2 is a highly potent and selective agonist for the CRTH2/DP2 receptor in human eosinophils, being approximately 5 times more potent than PGD2 and about 75 times more potent than its (15S)-methyl counterpart. researchgate.net This highlights the nuanced and receptor-specific effects of C-15 stereochemistry. In the case of carboprost, which is the (15S)-15-methyl-PGF2α analogue, the desired oxytocic properties are retained. wikipedia.org Interestingly, the (15R) diastereomer is reported to have fewer prostaglandin-like side effects. wikipedia.org

| Compound | Stereochemistry at C-15 | Observed Biological Effect | Reference |

|---|---|---|---|

| PGE2 | S | Potent stimulation of erythropoietin production; High fertility inhibition. | ebm-journal.orgcaymanchem.com |

| 15(R)-PGE2 | R | Significantly less potent in most biological assays compared to the S-epimer. | caymanchem.com |

| 15(R)-methyl-PGD2 | R | Highly potent and selective CRTH2/DP2 receptor agonist. | researchgate.net |

| 15(S)-methyl-PGD2 | S | Significantly less potent as a CRTH2/DP2 receptor agonist compared to the R-epimer. | researchgate.net |

One of the primary metabolic pathways for deactivating natural prostaglandins is the enzymatic oxidation of the C-15 hydroxyl group to the corresponding ketone by prostaglandin dehydrogenase. wikipedia.orgebm-journal.org This transformation leads to a significant loss of biological activity. arvojournals.org

The introduction of a methyl group at the C-15 position, as seen in carboprost, effectively blocks this metabolic pathway. wikipedia.org The resulting tertiary carbinol is resistant to oxidation by prostaglandin dehydrogenase. ebm-journal.org This increased metabolic stability prolongs the biological half-life and duration of action of the prostaglandin analogue. ebm-journal.orgscbt.com Synthetic methylated prostaglandins, such as (15s)-15 methyl E2, have demonstrated more potent and sustained effects in vivo, which is largely attributed to their enhanced stability. ebm-journal.org This resistance to enzymatic degradation is a key factor in the enhanced therapeutic utility of carboprost and other methylated prostaglandin analogues. scbt.comdrreddys.ca

Impact of Modifications to the Prostaglandin Skeleton and Side Chains

Beyond the C-15 position, modifications to other parts of the prostaglandin molecule, including the cyclopentane (B165970) ring and the two side chains, can also significantly influence bioactivity. creative-proteomics.comresearchgate.net

The geometry of the double bonds within the prostaglandin side chains is crucial for receptor binding and biological activity. Natural prostaglandins typically have a cis (Z) double bond between C-5 and C-6. Altering this to a trans (E) configuration can impact potency. For example, studies on thromboxane (B8750289) A2 analogues have shown that the (5E) isomer exhibits different activity compared to the natural (5Z) configuration. acs.org Similarly, for the pro-resolving mediator AT-(NPD1/PD1), the specific E,Z,Z triene configuration of the double bonds was found to be critical for its potent bioactivity, with the Δ15-trans isomer being essentially inactive. nih.gov This underscores the importance of precise stereochemistry throughout the molecule for optimal biological function.

The hydroxyl (-OH) and carboxyl (-COOH) groups on the prostaglandin skeleton are key functional groups that contribute to the molecule's chemical properties and biological activity. creative-proteomics.commetwarebio.com Modifications at these positions can lead to significant changes in receptor interaction and potency.

Replacing the charged carboxylate group of PGF2α with a neutral amide (-CONH2) group has been shown to reduce activity at FP receptors by more than two orders of magnitude. nih.gov Further substitution with monomethyl and dimethyl functionalities on the amide resulted in an even greater reduction in agonist potency. nih.gov However, in some cases, these modifications can lead to compounds with novel pharmacological profiles. nih.gov For instance, replacing the carboxylic acid group of PGF2α with a hydroxyl or methoxy (B1213986) substituent can yield biologically unique compounds. nih.gov

Modifications to the omega side chain, such as the introduction of a phenyl ring, can also alter the activity profile. For example, 17-phenyl-18,19,20-trinor-PGF2α derivatives have been found to lower intraocular pressure with reduced side effects. google.com Saturation of the 13,14-trans double bond in these analogues can further improve the receptor profile and chemical stability. arvojournals.org

| Parent Compound | Modification | Resulting Compound/Analogue | Effect on Bioactivity | Reference |

|---|---|---|---|---|

| PGF2α | Replacement of -COOH with -CONH2 | PGF2α amide | Reduced activity at FP receptors by >100-fold. | nih.gov |

| PGF2α | Replacement of -COOH with -OH or -OCH3 | PGF2α 1-OH or 1-OCH3 | Yields biologically unique compounds. | nih.gov |

| PGF2α | Addition of a phenyl group to the omega chain | 17-phenyl-18,19,20-trinor-PGF2α | Lowers intraocular pressure with reduced side effects. | google.com |

| 17-phenyl-18,19,20-trinor-PGF2α | Saturation of the 13,14-double bond | 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α | Improved receptor profile and chemical stability. | arvojournals.org |

Computational Approaches to Structure-Activity Relationship Analysis

In recent years, computational methods have become increasingly valuable tools for understanding and predicting the structure-activity relationships of prostaglandins and other bioactive molecules. scienceopen.comijpsjournal.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can accelerate the discovery and optimization of new drug candidates. scienceopen.comresearchgate.netnih.gov

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijpsjournal.com For example, 2D-QSAR models have been developed for diarylcyclopentene derivatives as prostaglandin EP1 receptor antagonists, revealing that hydroxyl and methoxy groups at specific positions are important for improving activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized molecules. researchgate.net

Molecular docking simulates the interaction between a ligand (like a prostaglandin analogue) and its protein receptor at the molecular level. scienceopen.com This can provide insights into the binding mode and help to explain the effects of different structural modifications on receptor affinity and selectivity. scienceopen.com Computational techniques have also been employed to model the ternary complexes of proteolysis-targeting chimeras (PROTACs), which can greatly accelerate SAR analysis. scienceopen.com While these in silico methods are powerful, they are often used in conjunction with experimental data to validate their predictions and provide a more complete understanding of the SAR. nih.gov

Molecular Docking and Dynamics Simulations with Prostaglandin Receptors

The biological activity of Carboprost, the active form of Carboprost Methylate, is initiated by its binding to specific G protein-coupled receptors (GPCRs), primarily the prostaglandin F2-alpha receptor (FP receptor). nih.gov Understanding the precise nature of this interaction at an atomic level is fundamental to elucidating its mechanism of action and the structural basis for its potency and selectivity. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model and analyze these interactions.

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the FP receptor in complex with Carboprost. nih.gov These structures serve as the foundation for highly accurate molecular docking and simulation studies. The cryo-EM structure reveals that Carboprost binds within a well-defined orthosteric pocket of the FP receptor, adopting a characteristic L-shaped conformation. nih.gov

The binding pocket can be conceptually divided into three sub-pockets that accommodate different parts of the Carboprost molecule: the α-chain, the ω-chain, and the cyclopentane F-ring. nih.gov

α-Chain Interactions: The 1-carboxyl group of the α-chain forms crucial hydrogen bonds and salt bridges with specific residues in the receptor, including Tyrosine 92 (Y922.65), Threonine 184 (T184ECL2), and Arginine 291 (R2917.40). nih.gov

ω-Chain Interactions: The ω-chain is stabilized within a hydrophobic pocket formed by several residues, such as Methionine 115 (M1153.32), Phenylalanine 187 (F18745.51), Phenylalanine 205 (F2055.41), Tryptophan 262 (W2626.48), Phenylalanine 265 (F2656.51), and Leucine 290 (L2907.39). nih.gov The critical 15-hydroxyl group, a key feature of prostaglandins, forms a hydrogen bond with Glutamine 297 (Q2977.46). nih.gov The methyl group at the C-15 position, which distinguishes Carboprost from its parent compound Prostaglandin F2α (PGF2α), is a modification that protects the molecule from metabolic oxidation, thereby prolonging its duration of action. nih.govd-nb.info

F-Ring Interactions: The cyclopentane F-ring, with its two hydroxyl groups, is coordinated through hydrophilic interactions within a sub-pocket formed by Serine 33 (S331.39), Histidine 81 (H812.54), and Threonine 294 (T2947.43). nih.gov Mutational studies have confirmed that altering these residues significantly impacts the functional potency (EC50) of Carboprost at the FP receptor. nih.gov

Molecular dynamics simulations, which model the movement of every atom in the receptor-ligand complex over time, can build upon this static picture. These simulations provide insights into the stability of the observed interactions, the conformational flexibility of the ligand in the binding pocket, and the allosteric changes the receptor undergoes upon agonist binding, leading to G-protein activation.

Furthermore, these computational models help explain the off-target effects of Carboprost. Carboprost displays a relatively high affinity for the prostaglandin E receptor subtype EP3, which is responsible for some of its side effects. nih.gov Structural comparisons show that the binding pockets of the FP and EP3 receptors share a significant degree of similarity, particularly in the regions that interact with the α- and ω-chains of the ligand, accounting for this cross-reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. taylorfrancis.comchemmethod.com In drug discovery, QSAR is a powerful tool for predicting the activity of novel molecules, optimizing lead compounds, and understanding the physicochemical properties that govern a drug's potency and selectivity. epo.orgmdpi.com

A QSAR model is generally expressed as: Biological Activity = f (Molecular Descriptors)

Where molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (charge, polarity). epo.orgmdpi.com

For Carboprost and its analogues, QSAR studies are invaluable for understanding how specific structural modifications influence their binding affinity (e.g., Ki or IC50) and functional potency (e.g., EC50) at prostaglandin receptors. The development of a robust QSAR model begins with high-quality biological data from a series of structurally related analogues.

The structure-activity relationships of PGF2α analogues at the human FP receptor provide a clear basis for such modeling. Key structural features that determine activity include:

The C-1 Carboxylic Acid: This group is critical for activity. Modification into various esters significantly reduces both binding affinity and potency. researchgate.net This highlights the importance of the ionic and hydrogen-bonding interactions observed in docking studies. nih.gov

The C-15 Hydroxyl Group: The configuration and substitution at C-15 are paramount. The natural (S)-configuration is essential for high potency. researchgate.net The introduction of a methyl group at C-15, as seen in Carboprost, prevents metabolic oxidation by 15-hydroxyprostaglandin dehydrogenase, leading to a more potent and longer-lasting effect compared to PGF2α. nih.govwikipedia.org

The Cyclopentane Ring: The hydroxyl groups at positions C-9 and C-11 are crucial for agonist activity at the FP receptor. nih.govresearchgate.net

The table below presents SAR data for PGF2α and several analogues, illustrating the impact of these modifications. A QSAR model would use this type of data to derive a predictive equation.

By analyzing a larger dataset of analogues with diverse descriptors (e.g., steric parameters like molar refractivity, electronic parameters, and hydrophobicity), a QSAR model could predict the potency of a hypothetical new analogue before it is synthesized. This predictive capability accelerates the design of more selective and potent FP receptor agonists, potentially leading to therapeutics with improved efficacy and fewer off-target effects.

Advanced Analytical Methodologies for Carboprost Methylate Research

Chromatographic Techniques for High-Resolution Separation and Quantitation

Chromatographic methods are indispensable for separating Carboprost (B24374) Methylate from its impurities and metabolites, and for its precise quantification in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation for Biological Matrices

The quantification of Carboprost Methylate and its active metabolite, carboprost, in biological samples like plasma presents a significant challenge due to the low concentrations and the presence of interfering substances. biotrial.com A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for their simultaneous determination in dog plasma. nih.govebi.ac.uk

A key aspect of the method development was the stabilization of this compound, an ester, from enzymatic degradation. This was achieved by adding an esterase inhibitor, dichlorvos (B1670471), to whole blood samples. nih.govresearchgate.net Furthermore, indomethacin (B1671933) was added to the plasma to prevent the synthesis of other prostaglandins (B1171923) that could interfere with the analysis. nih.govebi.ac.uk Sample preparation involves liquid-liquid extraction from plasma using a mixture of ethyl ether and dichloromethane (B109758). nih.govresearchgate.net

The chromatographic separation is typically performed on a C18 or a phenyl column. nih.govnih.gov A significant innovation in the LC-MS/MS method is the use of positive/negative ion-switching electrospray ionization (ESI). nih.govebi.ac.uk this compound is detected in the positive ion mode, while its metabolite, carboprost, and the internal standard are detected in the negative ion mode. nih.govebi.ac.uk This approach allows for the simultaneous quantification of both the prodrug and its active metabolite in a single chromatographic run.

The method has been validated according to established guidelines, demonstrating good linearity, precision, and accuracy over a relevant concentration range. nih.govnih.govnih.gov The validation parameters ensure the reliability of the method for pharmacokinetic studies. biotrial.comnih.gov

Table 1: LC-MS/MS Method Parameters for this compound and Carboprost in Dog Plasma nih.govresearchgate.net

| Parameter | Value |

| Sample Pre-treatment | |

| Esterase Inhibitor | Dichlorvos |

| Prostaglandin (B15479496) Synthesis Inhibitor | Indomethacin |

| Extraction Method | Liquid-Liquid Extraction (Ethyl ether-dichloromethane) |

| Chromatography | |

| Column | CAPCELL PAK Phenyl (150×2.0mm, 5μm) |

| Mobile Phase | Acetonitrile-5mM ammonium (B1175870) acetate |

| Mass Spectrometry | |

| Ionization Mode | Positive/Negative Ion-Switching ESI |

| MRM Transition (this compound) | m/z 400.5→329.3 (Positive) |

| MRM Transition (Carboprost) | m/z 367.2→323.2 (Negative) |

| Validation | |

| Linearity Range | 0.05-30 ng/mL |

| Intra- and Inter-day Precision (RSD) | ≤6.75% |

| Accuracy (RE) | ≤7.21% |

| Limit of Detection (LOD) | 10 pg/mL (this compound), 20 pg/mL (Carboprost) |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. science.gov When coupled with tandem mass spectrometry (MS/MS), UHPLC provides a powerful tool for the analysis of prostaglandins, including Carboprost. dntb.gov.uanih.govresearchgate.netmdpi.com

A UHPLC-ESI-QqQ-MS/MS method has been developed for the determination of several prostaglandins, including carboprost, in pharmaceutical samples. nih.govresearchgate.netmdpi.com This method utilizes a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode for quantification, which ensures high selectivity and sensitivity. nih.govresearchgate.net The method demonstrates good linearity over the concentration range of 0.1 to 10 µg/mL, with high precision and accuracy. nih.govresearchgate.netmdpi.com The use of UHPLC allows for rapid gradient elution, significantly reducing the run time while maintaining excellent separation of the analytes. nih.gov

Table 2: UHPLC-MS/MS Method for Prostaglandin Analysis nih.govmdpi.com

| Parameter | Value |

| Chromatography | |

| System | UHPLC |

| Mass Spectrometry | |

| Detector | Triple-Quadrupole Mass Spectrometer (QqQ) |

| Ionization Source | Electrospray Ionization (ESI) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Validation | |

| Linearity Range | 0.1 - 10 µg/mL |

| Coefficient of Determination (R²) | >0.997 |

| Precision and Accuracy | Did not exceed ±5.0% |

High-Pressure Liquid Chromatography (HPLC) for Purity Assessment and Content Determination

High-Pressure Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound, specifically for assessing its purity and determining its content in pharmaceutical preparations. google.comjgtps.com Several HPLC methods have been developed for these purposes, often employing reversed-phase chromatography with a C18 stationary phase. google.comchembk.com

For purity assessment, HPLC methods are designed to separate this compound from its potential impurities, including the 15-epi-isomer and the 5,6-trans isomer. google.comgoogleapis.com A typical method uses a mobile phase consisting of a mixture of methanol (B129727) and water, with UV detection at around 202 nm. chembk.com The system suitability is established by ensuring adequate resolution between the main peak of this compound and the peaks of its impurities. chembk.com Through such methods, the purity of this compound can be determined to be at least 99.5%, with specific limits for individual impurities. google.comgoogleapis.com

For content determination in formulations, a validated RP-HPLC method can be used. jgtps.com The method's linearity, accuracy, and precision are established according to ICH guidelines to ensure reliable quantification of the active pharmaceutical ingredient. jgtps.com

Table 3: HPLC Method for Purity and Content Determination of this compound google.comchembk.com

| Parameter | Value |

| Chromatography | |

| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18) |

| Mobile Phase | Methanol-water (70:30) |

| Detection | |

| Wavelength | 202 nm |

| System Suitability | |

| Theoretical Plates (this compound peak) | Not less than 2000 |

| Resolution (between 15-episomer and this compound) | Greater than 1.2 |

| Purity Achieved | |

| HPLC Purity | ≥ 99.5% |

| 15-epi-epimer | ≤ 0.5% |

| 5,6-trans isomer | ≤ 0.5% |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are vital for the unequivocal identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.netnih.gov For this compound, both ¹H and ¹³C NMR spectroscopy are employed for its complete structural assignment. mdpi.comrsc.orgnih.gov

Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used as complementary techniques for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR absorption spectrum of this compound is compared with that of a reference standard for identification purposes. chembk.comchembk.com The spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O) of the ester, and carbon-carbon double bond (C=C) functional groups present in its structure. wdh.ac.id The consistency of the IR spectrum of a sample with that of the control standard confirms its identity. chembk.comchembk.com An IR spectrum for the crystalline form of carboprost tromethamine, a related salt, has been documented. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While this compound does not possess a strong chromophore that absorbs in the near-UV or visible region, it exhibits UV absorption at lower wavelengths. uspnf.com The UV spectrum is primarily used for quantitative analysis in HPLC, where a detection wavelength of around 200-202 nm is commonly employed. google.comchembk.comuspnf.com It can also serve as a secondary identification test by comparing the UV absorption spectrum of a sample solution with that of a standard preparation. uspnf.com

Bioanalytical Assay Development for Preclinical Investigations